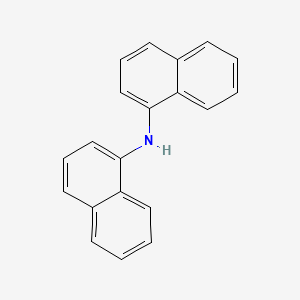

1,1'-Dinaphthylamine

Description

The exact mass of the compound Di-1-Naphthylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12964. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-ylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVGVGMRBKYIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279513 | |

| Record name | Di-1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-89-3 | |

| Record name | 1,1'-Dinaphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Enantiomerically Pure (R)-(+)-1,1'-Binaphthyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1,1'-Binaphthyl-2,2'-diamine, commonly known as (R)-BINAM, is a cornerstone in the field of asymmetric synthesis. As a C₂-symmetric, axially chiral diamine, it serves as a privileged scaffold for a multitude of chiral ligands and organocatalysts.[1][2][3] The precise stereochemical control exerted by (R)-BINAM and its derivatives is pivotal in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of the primary methodologies for obtaining enantiomerically pure (R)-BINAM, focusing on detailed experimental protocols and quantitative data to facilitate practical application.

The synthesis of enantiomerically pure (R)-BINAM is predominantly achieved through two strategic approaches: the resolution of a racemic mixture of BINAM or the synthesis from an enantiomerically pure precursor, most notably (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL).[2] This guide will delve into both pathways, offering a comparative look at the techniques involved.

Route 1: Synthesis from 2-Naphthol via (R)-BINOL

A robust and scalable method for the synthesis of (R)-BINAM begins with the readily available starting material, 2-naphthol.[2] This multi-step process involves the initial formation of the binaphthyl backbone, followed by chiral resolution and subsequent functional group transformation.[2]

Overall Synthetic Strategy:

The synthesis is comprised of three main stages:

-

Oxidative Coupling: The synthesis of racemic 1,1'-bi-2-naphthol (BINOL) from 2-naphthol.[2]

-

Chiral Resolution: The separation of racemic BINOL to isolate the (R)-(+)-BINOL enantiomer.[2]

-

Diamination: The conversion of (R)-BINOL to (R)-BINAM.[2]

Figure 1: Synthesis of (R)-BINAM from 2-Naphthol.

Stage 1: Oxidative Coupling for Racemic BINOL Synthesis

The initial step is the oxidative coupling of 2-naphthol to form racemic 1,1'-bi-2-naphthol (BINOL) using an iron(III) chloride oxidant.[2]

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 2-naphthol (10.0 g, 69.4 mmol) and deionized water (100 mL).[2]

-

In a separate beaker, dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) (18.75 g, 69.4 mmol) in deionized water (50 mL).[2]

-

Heat the 2-naphthol suspension to 70-80 °C with vigorous stirring.[2]

-

Add the FeCl₃ solution dropwise to the hot 2-naphthol slurry over 30 minutes. The mixture will turn dark green.[2]

Stage 2: Chiral Resolution of Racemic BINOL

The separation of the racemic BINOL is a critical step to obtain the desired (R)-(+)-BINOL enantiomer. This is often achieved through diastereomeric complex formation with a chiral resolving agent.[2] A highly effective method involves the use of N-benzylcinchonidinium chloride.

Experimental Protocol:

-

The resolution is carried out with a chiral resolving agent to form a diastereomeric complex.[2]

-

The less soluble diastereomeric complex, in this case, the one containing (R)-BINOL, crystallizes out.

-

The crystalline complex is collected by filtration.[2]

-

To liberate the (R)-BINOL, the crystalline complex is suspended in a mixture of ethyl acetate and 1 M aqueous HCl and stirred vigorously.[2]

-

After separation of the layers and extraction of the aqueous layer with ethyl acetate, the combined organic layers are washed, dried, and concentrated to yield (R)-(+)-BINOL.[2]

-

The enantiomeric excess should be verified to be >99% ee using chiral HPLC.[2]

Stage 3: Diamination of (R)-BINOL to (R)-BINAM

This stage involves a two-step conversion: activation of the hydroxyl groups as triflates, followed by a palladium-catalyzed Buchwald-Hartwig amination.[2]

Experimental Protocol:

-

Formation of (R)-BINOL-ditriflate:

-

Buchwald-Hartwig Amination:

-

In a suitable reaction vessel, add the (R)-BINOL-ditriflate (4.8 g, 8.73 mmol) and lithium bis(trimethylsilyl)amide (LiHMDS) (3.22 g, 19.2 mmol, 2.2 equiv) in anhydrous, degassed toluene (50 mL).[2]

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.[2]

-

After completion, cool the mixture and quench with 3 M aqueous HCl to hydrolyze the N-silyl groups.[2]

-

Neutralize with saturated aqueous sodium bicarbonate.[2]

-

Extract the product with ethyl acetate, wash, dry, and concentrate the organic layers.[2]

-

Purify the crude product by column chromatography to yield (R)-(+)-BINAM.[2]

-

| Stage | Product | Typical Yield | Enantiomeric Excess (ee) |

| Oxidative Coupling | Racemic (±)-BINOL | High | N/A |

| Chiral Resolution | (R)-(+)-BINOL | 85-93% recovery | >99% |

| Diamination | (R)-(+)-BINAM | Good | >99% |

Route 2: Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)

An alternative and widely used approach to obtain enantiomerically pure (R)-BINAM is the resolution of a racemic mixture of BINAM.[1] The primary techniques for this separation include diastereomeric salt formation, kinetic resolution, and preparative chiral chromatography.[1]

Figure 2: Resolution of Racemic BINAM via Diastereomeric Salt Formation.

1. Diastereomeric Salt Resolution

This classical method involves the reaction of racemic BINAM with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization.[1]

Experimental Protocol:

-

Salt Formation: A solution of racemic BINAM in a suitable solvent (e.g., methanol) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid.[4]

-

Fractional Crystallization: The mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble salt, for instance, the (R)-BINAM-(+)-tartrate, will crystallize out upon cooling.[4]

-

Isolation and Liberation: The crystalline diastereomeric salt is collected by filtration. The enantiomerically enriched BINAM is then liberated by treatment with a base (e.g., aqueous sodium hydroxide) to neutralize the acid, followed by extraction.[4]

| Resolving Agent | Solvent | Outcome |

| (+)-Tartaric Acid | Methanol | Crystallization of (R)-BINAM-(+)-tartrate |

2. Kinetic Resolution

Kinetic resolution is another effective method for synthesizing chiral BINAM.[5][6] This technique often involves an acylation reaction catalyzed by a chiral entity, where one enantiomer of the racemic BINAM reacts faster than the other, allowing for their separation. For example, a chiral calcium phosphate-catalyzed acylation of BINAM derivatives using isobutyric anhydride has been reported.[5][6] The resulting mono-acylated BINAM can then be separated from the unreacted BINAM, and the BINAM can be recovered by hydrolysis.[5][6]

3. Preparative Chiral Chromatography

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the direct separation of enantiomers.[1][7] A solution of racemic BINAM is injected onto a chiral stationary phase (CSP), and the enantiomers are separated based on their differential interactions with the CSP.[1][7]

Experimental Protocol Outline:

-

Column: A preparative column packed with a suitable chiral stationary phase.

-

Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the enantiomers.

-

Detection: A UV detector is typically used to monitor the elution of the separated enantiomers.

-

Collection: The fractions containing the individual enantiomers are collected separately.

| Parameter | Condition |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol |

| Detection | UV |

Conclusion

The synthesis of enantiomerically pure (R)-(+)-1,1'-binaphthyl-2,2'-diamine is a critical process for advancing asymmetric synthesis.[1] This guide has detailed the primary methodologies, from a multi-step synthesis starting from 2-naphthol to various resolution techniques for the racemic mixture. The choice of method will depend on factors such as scale, cost, and available equipment. For large-scale production, the synthesis from (R)-BINOL or diastereomeric salt resolution are often preferred, while preparative chiral chromatography can be an excellent choice for smaller quantities or when high purity is paramount. Each of these methods provides a reliable pathway to access this invaluable chiral scaffold, thereby enabling the development of novel and efficient stereoselective transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Large-Scale Synthesis of 1,1'-Binaphthyl-2,2'-diamine (BINAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Binaphthyl-2,2'-diamine (BINAM) is a C₂-symmetric chiral diamine that is a foundational building block in asymmetric synthesis.[1] Its axial chirality makes it invaluable for creating ligands and organocatalysts used in stereoselective transformations, which are critical in the pharmaceutical and fine chemical industries.[2] The growing demand for enantiomerically pure compounds has necessitated robust and economically viable methods for the large-scale production of BINAM.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for industrial-scale BINAM production, with a focus on detailed experimental protocols, quantitative data, and process workflows.

Two main strategies have proven effective for the large-scale synthesis of BINAM: the oxidative coupling of 2-naphthylamine and a solvent-free reaction involving 2-naphthol and 2-naphthylhydrazine.[1] Additionally, a multi-step synthesis commencing from 2-naphthol via a 1,1'-bi-2-naphthol (BINOL) intermediate is a well-established route for producing enantiomerically pure BINAM.[2]

Core Synthetic Methodologies

Oxidative Coupling of 2-Naphthylamine

This is a prominent method for the industrial production of racemic BINAM, which can then be resolved to obtain the pure enantiomers. The process typically involves the use of a copper(II) salt as a catalyst to facilitate the oxidative coupling of 2-naphthylamine.[3]

Experimental Protocol:

-

Reaction Setup: A suitable reactor is charged with 2-naphthylamine and a copper(II) salt (e.g., CuCl₂) in a solvent such as methanol.[4]

-

Reaction Execution: The mixture is stirred under an oxygen atmosphere at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).[1]

-

Workup and Purification: Upon completion, the reaction mixture is cooled and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the crude BINAM is purified. For large-scale purification, crystallization is the preferred method due to its cost-effectiveness.[1][5] Column chromatography can also be employed for higher purity.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Naphthylamine | [3] |

| Catalyst | Copper(II) Chloride (CuCl₂) | [4] |

| Yield | 56-74% | [4] |

Logical Relationship: Oxidative Coupling Workflow

Caption: Workflow for the oxidative coupling of 2-naphthylamine.

Solvent-Free Synthesis from 2-Naphthol and 2-Naphthylhydrazine

This method offers a practical and environmentally friendly approach to BINAM synthesis by avoiding the use of solvents.[4][6] The process involves two main steps: the synthesis of 2-naphthylhydrazine from 2-naphthol and its subsequent reaction with another equivalent of 2-naphthol.

Experimental Protocol:

Step 1: Synthesis of 2-Naphthylhydrazine

-

In a three-necked flask, 2-naphthol (30 g) and hydrazine hydrate (85%, 50 g) are heated to reflux for 20 hours.[1]

-

The hot reaction mixture is poured into ice water (80 mL) to precipitate the product.[1]

-

The 2-naphthylhydrazine is collected by filtration and dried. The reported yield is 68.3%.[1]

Step 2: Synthesis of BINAM

-

2-Naphthol and the prepared 2-naphthylhydrazine are heated together in a solvent-free environment at 125–130°C under atmospheric pressure.[4][6]

-

The reaction progress is monitored by an appropriate analytical technique such as TLC or HPLC.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 2-Naphthol, Hydrazine Hydrate | [1] |

| Reaction Temperature | 125–130°C | [4][6] |

| Yield (2-Naphthylhydrazine) | 68.3% | [1] |

Signaling Pathway: Solvent-Free Synthesis

Caption: Two-stage process for the solvent-free synthesis of BINAM.

Synthesis of Enantiomerically Pure (R)-BINAM from 2-Naphthol

This multi-step approach is ideal for producing enantiomerically pure BINAM, which is often required for applications in asymmetric catalysis. The process begins with the synthesis of racemic BINOL, followed by chiral resolution and subsequent conversion to the desired BINAM enantiomer.[2]

Experimental Protocol:

Stage 1: Synthesis of Racemic (±)-BINOL

-

2-Naphthol is subjected to oxidative coupling using an iron(III) chloride oxidant to produce racemic 1,1'-bi-2-naphthol (BINOL).[2]

Stage 2: Chiral Resolution of (±)-BINOL

-

The racemic BINOL is resolved through the formation of a diastereomeric complex with a chiral resolving agent.[2]

-

The diastereomeric complex of the desired (R)-BINOL is selectively crystallized and collected by filtration.[2]

-

The (R)-BINOL is liberated from the complex by treatment with aqueous HCl.[2]

Stage 3: Diamination of (R)-BINOL to (R)-BINAM

-

Activation: The hydroxyl groups of (R)-BINOL are activated by converting them into triflates. To a solution of (R)-BINOL (5.0 g, 17.5 mmol) in anhydrous dichloromethane (35 mL) and anhydrous pyridine (4.2 mL, 52.5 mmol) at 0°C, triflic anhydride is added.[2]

-

Amination: The resulting (R)-BINOL-ditriflate is subjected to a palladium-catalyzed Buchwald-Hartwig amination. The ditriflate (4.8 g, 8.73 mmol) is reacted with lithium bis(trimethylsilyl)amide (LiHMDS) (3.22 g, 19.2 mmol) in the presence of a palladium catalyst at 100°C for 12-18 hours.[2]

-

Hydrolysis and Workup: The reaction is quenched with aqueous HCl to hydrolyze the N-silyl groups. The mixture is then neutralized, and the product is extracted with an organic solvent.[2]

-

Purification: The crude product is purified by column chromatography to yield (R)-(+)-BINAM.[2]

Experimental Workflow: (R)-BINAM from 2-Naphthol

Caption: Multi-stage synthesis of enantiomerically pure (R)-BINAM.

Large-Scale Purification of BINAM

Achieving high chemical and enantiomeric purity of BINAM is crucial for its applications. The two primary methods for industrial-scale purification are:

-

Crystallization: This is the most cost-effective method for purifying solids at a large scale. The selection of an appropriate solvent system is critical for obtaining high purity and recovery.[1][5]

-

Column Chromatography: While more expensive and solvent-intensive than crystallization, column chromatography can be used to achieve very high levels of purity. For a basic compound like BINAM, using a mobile phase modifier such as triethylamine or employing a stationary phase like basic alumina can enhance separation.[5]

Conclusion

The large-scale synthesis of 1,1'-Binaphthyl-2,2'-diamine is a critical process for the production of a wide array of chiral catalysts and materials.[1] The copper-catalyzed oxidative coupling of 2-naphthylamine and the solvent-free reaction of 2-naphthol with 2-naphthylhydrazine are highly promising routes for industrial applications.[1] For the production of enantiomerically pure BINAM, the multi-step synthesis from 2-naphthol via BINOL resolution remains a robust and reliable method.[2] The choice of synthetic route and purification method will depend on the desired scale of production, cost considerations, and the required level of enantiomeric purity.

References

An In-depth Technical Guide to Oxidative Coupling Routes for BINAM Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthylamine (BINAM) and its derivatives are privileged C₂-symmetric scaffolds in asymmetric catalysis and materials science. Their synthesis, particularly through enantioselective methods, is of significant interest. Oxidative coupling of 2-naphthylamine and its derivatives represents a powerful and atom-economical approach to constructing the chiral biaryl axis of BINAM. This technical guide provides a comprehensive overview of the core oxidative coupling methodologies for BINAM synthesis, including electrochemical, copper-catalyzed, and iron-catalyzed routes. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The axially chiral 1,1'-binaphthyl framework is a cornerstone of modern asymmetric synthesis, with iconic ligands such as BINAP and BINOL enabling a vast array of enantioselective transformations. 1,1'-Bi-2-naphthylamine (BINAM) shares this privileged structural motif and has emerged as a versatile precursor for chiral ligands, organocatalysts, and chiroptical materials. The direct oxidative C-H/C-H coupling of 2-aminonaphthalene derivatives offers an elegant and efficient pathway to the BINAM core, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. This guide focuses on the primary oxidative coupling strategies for BINAM synthesis, detailing the reaction conditions, catalytic systems, and mechanistic underpinnings of these transformative methods.

Core Oxidative Coupling Methodologies

The synthesis of BINAM via oxidative coupling can be broadly categorized into three main approaches: electrochemical synthesis, copper-catalyzed coupling, and iron-catalyzed coupling. Each of these methods offers distinct advantages in terms of reaction conditions, substrate scope, and potential for asymmetric induction.

Electrochemical Synthesis

Electrochemical oxidative coupling is a green and sustainable method for BINAM synthesis, utilizing electricity as the oxidant to drive the dehydrogenative homocoupling of 2-naphthylamines. This approach obviates the need for stoichiometric chemical oxidants, producing hydrogen gas as the sole byproduct.[1][2] The reaction proceeds via an anodic oxidation mechanism, offering excellent yields for a range of N-substituted 2-naphthylamines.[1][2]

Copper-Catalyzed Oxidative Coupling

Copper catalysts have been extensively employed for the oxidative coupling of 2-aminonaphthalenes. These methods often utilize molecular oxygen as the terminal oxidant, making them environmentally benign.[3][4][5] The development of specialized ligands, such as those featuring extended π-systems, has been shown to stabilize reactive intermediates and enhance reaction efficiency.[3][4][5] Both stoichiometric and catalytic amounts of copper have been successfully used, with pioneering work by Kočovský laying the foundation for this approach.[3][4]

Iron-Catalyzed Oxidative Coupling

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for oxidative coupling reactions. Iron(III) salts, such as FeCl₃, have been effectively used to promote the oxidative C-C bond formation in 2-naphthylamines.[3][4] These reactions are typically performed under basic conditions.[3][4] More recently, the development of non-heme iron(III) catalysts has expanded the scope of this methodology to include both N-arylated and N-alkylated 2-naphthylamines under an oxygen atmosphere.[3][4] Furthermore, the combination of an Fe(III) catalyst with a chiral Brønsted acid has enabled asymmetric oxidative coupling, inducing the formation of a chiral axis.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data for various oxidative coupling routes to BINAM derivatives, allowing for a direct comparison of their efficiencies.

| Catalyst/Method | Oxidant | Substrate | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| Electrochemical | - (Anodic Oxidation) | N-phenyl-2-naphthylamine | n-Bu₄NBF₄ | Dichloromethane | RT | - | 98 | N/A | |

| Electrochemical | - (Anodic Oxidation) | N-4-tolyl-2-naphthylamine | n-Bu₄NBF₄ | Dichloromethane | RT | - | 92 | N/A | [1] |

| Electrochemical | - (Anodic Oxidation) | N-benzyl-2-naphthylamine | n-Bu₄NBF₄ | Dichloromethane | RT | - | 85 | N/A | [1] |

| CuCl₂ (10 mol%) | O₂ | N-phenyl-2-naphthylamine | 2-Naphthylpyridine (L5) | 1,2-Dichloroethane | RT | 6 | 84 | N/A | [3] |

| CuCl₂ (10 mol%) | O₂ | N-(4-methoxyphenyl)-2-naphthylamine | 2-Naphthylpyridine (L5) | 1,2-Dichloroethane | RT | 3 | 82 | N/A | [3] |

| CuCl₂ (10 mol%) | O₂ | N-methyl-N-phenyl-2-naphthylamine | 2-Naphthylpyridine (L5) | 1,2-Dichloroethane | RT | 12 | 75 | N/A | [3] |

| FeCl₃ | - | 2-Naphthylamine | K₂CO₃ | 1,2-Dichloroethane | Ambient | - | - | N/A | |

| Fe(III) catalyst | O₂ | N-arylated 2-aminonaphthalenes | Chiral Brønsted acid | - | - | - | - | up to 90 | [3][6] |

| Fe(II) catalyst | Air | Diaryl-amines | Chiral phosphoric acid | - | RT | - | - | up to 90 | [6] |

Experimental Protocols

General Procedure for Electrochemical Synthesis of BINAM Derivatives[1][2]

Materials:

-

N-substituted 2-naphthylamine (0.1 mmol)

-

Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.2 mmol)

-

Anhydrous dichloromethane (DCM) (8 mL)

-

Platinum foil electrodes (1.5 cm x 1.5 cm)

-

Undivided electrochemical cell

-

DC power supply

Procedure:

-

In an undivided electrochemical cell equipped with two platinum foil electrodes, dissolve the N-substituted 2-naphthylamine and tetrabutylammonium tetrafluoroborate in anhydrous dichloromethane.

-

Pass a constant current of 10 mA through the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired BINAM derivative.

General Procedure for Copper-Catalyzed Oxidative Coupling[3]

Materials:

-

N-substituted 2-aminonaphthalene (0.14 mmol)

-

Copper(II) chloride (CuCl₂) (10 mol%)

-

2-Naphthylpyridine ligand (L5) (20 mol%)

-

1,2-Dichloroethane (DCE) (0.2 M)

-

Oxygen balloon

Procedure:

-

To a reaction vial, add the N-substituted 2-aminonaphthalene, copper(II) chloride, and the 2-naphthylpyridine ligand.

-

Dissolve the mixture in 1,2-dichloroethane.

-

Purge the vial with oxygen and maintain the reaction under an oxygen atmosphere using a balloon.

-

Stir the reaction mixture at room temperature for the specified time (3-12 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

General Procedure for Iron-Catalyzed Asymmetric Oxidative Coupling[3][7]

Materials:

-

N-arylated 2-aminonaphthalene

-

Iron(III) catalyst (e.g., FeCl₃)

-

Chiral Brønsted acid (e.g., a chiral phosphoric acid)

-

Appropriate solvent

-

Air or oxygen atmosphere

Procedure:

-

In a reaction vessel, combine the N-arylated 2-aminonaphthalene, the iron(III) catalyst, and the chiral Brønsted acid in a suitable solvent.

-

Stir the reaction mixture at room temperature under an atmosphere of air or oxygen.

-

Monitor the reaction for the consumption of the starting material.

-

After the reaction is complete, perform an appropriate aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Pathways and Visualizations

The oxidative coupling of 2-naphthylamines to form BINAM derivatives is generally believed to proceed through radical or radical-cation intermediates. The specific mechanism can vary depending on the chosen methodology.

Electrochemical Oxidative Coupling Mechanism

The electrochemical synthesis proceeds through a single-electron transfer (SET) at the anode to form a radical cation intermediate. This intermediate then undergoes a radical-radical coupling to form the C-C bond, followed by further oxidation and deprotonation to yield the final BINAM product.

Caption: Proposed mechanism for the electrochemical homocoupling of 2-naphthylamines.

Copper-Catalyzed Oxidative Coupling Mechanism

The copper-catalyzed reaction is proposed to involve a Cu(II)/Cu(I) redox cycle. The Cu(II) catalyst coordinates with the 2-aminonaphthalene substrate. An oxidative coupling step forms the C-C bond and generates a Cu(I) species. Molecular oxygen then reoxidizes the Cu(I) back to Cu(II), completing the catalytic cycle.

Caption: Proposed mechanism for the Cu-catalyzed oxidative coupling of 2-aminonaphthalenes.

Iron-Catalyzed Oxidative Coupling Mechanism

In iron-catalyzed oxidative coupling, a radical cation is often proposed as a key intermediate. For asymmetric variants using a chiral phosphoric acid, a chiral phosphate ion pair with the radical cation is thought to be responsible for the enantioselectivity of the C-C bond formation.

Caption: Proposed mechanism for asymmetric iron-catalyzed oxidative coupling.

Conclusion

Oxidative coupling strategies provide a powerful and direct avenue for the synthesis of BINAM and its derivatives. Electrochemical methods offer a green and efficient route, while copper and iron-catalyzed systems provide versatility and opportunities for asymmetric synthesis. The ongoing development of novel catalysts and ligands continues to improve the efficiency, selectivity, and substrate scope of these reactions. This guide serves as a foundational resource for chemists aiming to leverage these cutting-edge methodologies for the synthesis of valuable chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Naphthylpyridyl-Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Chiral Resolution of Racemic 1,1'-Bi-2-Naphthol (BINOL): A Technical Guide

Abstract

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality and its role as a precursor to highly effective chiral ligands and catalysts. The separation of its racemic mixture into enantiomerically pure forms is a critical step for its application in stereoselective transformations. This technical guide provides an in-depth overview of the principal methods for the chiral resolution of racemic BINOL, with a focus on classical diastereomeric salt formation, enzymatic and kinetic resolution, and chromatographic techniques. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The atropisomeric compound 1,1'-bi-2-naphthol (BINOL) possesses a C2-symmetric chiral axis, rendering its enantiomers, (R)- and (S)-BINOL, highly valuable as chiral ligands and auxiliaries in a vast array of asymmetric catalytic reactions. The steric hindrance around the C1-C1' bond restricts free rotation, leading to stable, isolable enantiomers. While asymmetric synthesis routes to enantiopure BINOL exist, the resolution of the readily available racemic mixture remains a widely practiced and economically viable approach.

This guide details the theoretical underpinnings and practical execution of the most effective and commonly employed methods for BINOL resolution.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution via the formation of diastereomeric salts is one of the most established and scalable methods for separating enantiomers. This technique relies on the reaction of the racemic acidic BINOL with a chiral base to form diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Resolution with N-benzylcinchonidinium chloride

A highly efficient and widely cited method for the resolution of racemic BINOL employs N-benzylcinchonidinium chloride, a readily available chiral resolving agent derived from cinchonidine.[1][2][3] The principle of this resolution lies in the formation of a crystalline inclusion complex between the resolving agent and one of the BINOL enantiomers, leading to its precipitation from the solution.

Experimental Protocol: Resolution of Racemic BINOL with N-benzylcinchonidinium chloride

Materials:

-

Racemic 1,1'-bi-2-naphthol (BINOL)

-

N-benzylcinchonidinium chloride

-

Acetonitrile (anhydrous)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Inclusion Complex Formation: In a round-bottom flask, dissolve racemic BINOL and an equimolar amount of N-benzylcinchonidinium chloride in a minimal amount of hot acetonitrile.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote the crystallization of the diastereomeric inclusion complex. The (R)-BINOL selectively forms an insoluble complex with N-benzylcinchonidinium chloride.[3][4]

-

Isolation of the (R)-BINOL Complex: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold acetonitrile. The filtrate contains the enriched (S)-BINOL.

-

Liberation of (R)-BINOL: Suspend the collected solid in a mixture of ethyl acetate and water. Acidify the mixture with 1 M HCl to break the complex. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-BINOL.

-

Isolation of (S)-BINOL: Concentrate the filtrate from step 3. Treat the residue with ethyl acetate and 1 M HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield enriched (S)-BINOL.

-

Purification and Enantiomeric Excess (ee) Determination: Purify both enantiomers by recrystallization (e.g., from toluene). Determine the enantiomeric excess of each enantiomer by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Logical Flow of Classical Resolution

References

A Technical Guide to the Synthesis of (R)-BINAM from (R)-BINOL

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for converting (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) to (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM). (R)-BINAM is a C₂-symmetric chiral diamine that is a critical building block for a multitude of privileged ligands and organocatalysts used in asymmetric synthesis, a field of paramount importance in the pharmaceutical and fine chemical industries.[1] The axial chirality of (R)-BINAM makes it an invaluable component in the development of stereoselective transformations.[1]

This guide will detail the most common and robust methodology for this conversion, which involves the formation of a triflate intermediate followed by a palladium-catalyzed amination reaction. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding of the process.

Overall Synthetic Strategy

The conversion of (R)-BINOL to (R)-BINAM is typically achieved in a two-step process. First, the hydroxyl groups of (R)-BINOL are activated by converting them into triflate leaving groups, forming (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-ditriflate). Subsequently, this ditriflate intermediate undergoes a palladium-catalyzed Buchwald-Hartwig amination to furnish the desired (R)-BINAM.[1]

Signaling Pathway of the Conversion

References

An In-depth Technical Guide on the Structural Properties of 1,1'-Binaphthyl-2,2'-diamine (BINAM)

Abstract

This technical guide provides a comprehensive overview of the core structural properties of 1,1'-Binaphthyl-2,2'-diamine (BINAM), a C₂-symmetric chiral diamine that is a cornerstone in the field of asymmetric synthesis. The unique axial chirality and conformational rigidity of BINAM make it an invaluable ligand and organocatalyst in stereoselective transformations, which are critical in the pharmaceutical and fine chemical industries.[1] This document details the molecular structure, including crystallographic data, and spectroscopic characteristics of BINAM. Detailed experimental protocols for its synthesis, purification, and structural characterization are also provided. This guide is intended for researchers, scientists, and drug development professionals engaged in asymmetric catalysis and chiral ligand design.

Introduction

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, particularly in drug development, where the chirality of a molecule can profoundly impact its pharmacological activity.[2][3] Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific enantiomers with high selectivity.[4] Among the vast array of chiral ligands, 1,1'-Binaphthyl-2,2'-diamine (BINAM) has emerged as a privileged scaffold due to its robust, C₂-symmetric, and axially chiral framework.[1][5] The binaphthyl backbone provides a well-defined and sterically hindered chiral environment, making it highly effective in a multitude of metal-catalyzed and organocatalytic reactions.[4][6] This guide aims to provide a detailed technical resource on the fundamental structural properties of BINAM.

Molecular Structure and Crystallographic Data

The defining structural feature of BINAM is its axial chirality, arising from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings. This results in two stable, non-superimposable atropisomers, (R)-BINAM and (S)-BINAM.

A crystal structure for racemic 1,1'-Binaphthyl-2,2'-diamine has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 217436.[7] This data provides precise information on bond lengths, bond angles, and the dihedral angle between the naphthalene rings, which is a key determinant of the chiral pocket.

While the precise bond lengths and angles are best obtained directly from the CIF file (Crystallographic Information File) from the CCDC, the following table summarizes the expected key structural parameters based on related binaphthyl structures.[8]

| Parameter | Description | Typical Value |

| C1-C1' Bond Length | The length of the single bond connecting the two naphthalene rings. | ~1.49 - 1.51 Å |

| C-N Bond Length | The length of the bond between the naphthalene ring and the amine group. | ~1.38 - 1.42 Å |

| C-C (aromatic) Bond Length | The average length of the carbon-carbon bonds within the naphthalene rings. | ~1.36 - 1.42 Å |

| Dihedral Angle (C2-C1-C1'-C2') | The torsion angle between the two naphthalene rings, which defines the chiral environment. | ~70° - 90° |

| C-C-N Bond Angle | The angle within the naphthalene ring involving the amine substituent. | ~120° |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and purity assessment of BINAM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of BINAM. The C₂-symmetry of the molecule simplifies the spectra, with each naphthalene unit being chemically equivalent.

Table 2: Representative ¹H and ¹³C NMR Data for BINAM

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.8-8.0 | m | Aromatic Protons |

| ¹H | ~7.1-7.4 | m | Aromatic Protons |

| ¹H | ~4.0 (broad) | s | NH₂ |

| ¹³C | ~143 | s | C-NH₂ |

| ¹³C | ~134 | s | Quaternary C |

| ¹³C | ~129 | d | Aromatic CH |

| ¹³C | ~128 | d | Aromatic CH |

| ¹³C | ~127 | d | Aromatic CH |

| ¹³C | ~123 | d | Aromatic CH |

| ¹³C | ~118 | s | C1-C1' |

| ¹³C | ~110 | d | Aromatic CH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups in BINAM.

Table 3: Key FTIR Absorption Bands for BINAM

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretching vibrations of the primary amine groups. |

| 3000-3100 | Medium | Aromatic C-H stretching. |

| ~1620 | Strong | N-H scissoring (bending) vibration. |

| 1500-1600 | Medium-Strong | Aromatic C=C stretching vibrations. |

| ~1300 | Medium | C-N stretching vibration. |

| 700-900 | Strong | Aromatic C-H out-of-plane bending. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the BINAM molecule. The extended π-system of the binaphthyl core gives rise to strong absorptions in the UV region. The spectrum typically shows multiple absorption bands characteristic of the naphthalene chromophore.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis, purification, and characterization of BINAM.

Synthesis of Racemic BINAM via Oxidative Coupling

This protocol describes a common method for synthesizing racemic BINAM through the copper-catalyzed oxidative coupling of 2-naphthylamine.[5][9]

Materials and Equipment:

-

2-naphthylamine

-

Copper(I) chloride (CuCl)

-

Suitable ligand (e.g., a naphthylpyridyl-based ligand)

-

1,2-dichloroethane (DCE)

-

Oxygen balloon

-

Two-necked round-bottom flask

-

Magnetic stirrer and hotplate

-

Celite

-

Silica gel for column chromatography

-

Standard glassware and rotary evaporator

Procedure:

-

Charge a two-necked round-bottom flask with 2-naphthylamine (1.0 g, 6.98 mmol), CuCl (0.069 g, 0.70 mmol), and the ligand (0.14 mmol) in 1,2-dichloroethane (35 mL).

-

Fit one neck of the flask with an oxygen balloon.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 24 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to afford racemic BINAM.

Purification of BINAM by Recrystallization

Recrystallization is an effective method for purifying crude BINAM.[10]

Materials and Equipment:

-

Crude BINAM

-

Toluene (or another suitable solvent)

-

Activated charcoal (optional)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Pre-heated funnel with fluted filter paper

-

Büchner funnel and vacuum flask

-

Ice bath

Procedure:

-

Place the crude BINAM in an Erlenmeyer flask and add a minimal amount of toluene.

-

Heat the mixture on a hot plate with stirring until the BINAM is completely dissolved.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities (and charcoal, if used).

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Once crystals begin to form, place the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene to remove residual mother liquor.

-

Dry the purified crystals under vacuum.

Structural Characterization Protocols

X-ray Crystallography:

-

Grow single crystals of BINAM suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.[11][12]

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy:

-

Prepare a solution of BINAM in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13][14]

-

For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T1) is used.[15]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

Visualizations

Caption: Chemical structure of 1,1'-Binaphthyl-2,2'-diamine.

Caption: General workflow for the application of BINAM in asymmetric catalysis.

Conclusion

1,1'-Binaphthyl-2,2'-diamine (BINAM) is a privileged chiral scaffold with a rich and well-defined structural landscape. Its axial chirality, conformational stability, and versatile coordination properties have established it as an indispensable tool in asymmetric synthesis. This technical guide has provided a detailed summary of its core structural and spectroscopic properties, along with practical experimental protocols for its synthesis, purification, and characterization. A thorough understanding of these fundamental properties is essential for the rational design of new catalysts and the development of efficient stereoselective transformations for applications in the pharmaceutical and materials science sectors.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. myuchem.com [myuchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dentonchemistry.com [dentonchemistry.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. sites.bu.edu [sites.bu.edu]

In-Depth Technical Guide to the Spectroscopic Analysis of BINAM Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1'-Binaphthyl-2,2'-diamine (BINAM) derivatives, a class of compounds with significant applications in asymmetric catalysis, materials science, and drug discovery. The unique axial chirality of the BINAM scaffold makes its derivatives highly valuable as chiral ligands, organocatalysts, and fluorescent chemosensors.[1] This document details the core spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key experimental workflows.

Core Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structure determination and purity assessment of BINAM derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The aromatic region of the ¹H NMR spectrum is typically complex due to the presence of the two naphthalene rings. Specific proton and carbon chemical shifts can be influenced by the nature and position of substituents on the BINAM core. For chiral recognition studies, changes in the NMR spectra upon addition of a chiral analyte can provide insights into binding interactions.[2]

-

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.[1] High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. Unsubstituted BINAM displays a characteristic pair of N-H stretching bands around 3350-3450 cm⁻¹. N-substituted derivatives show a single, sharper N-H band in a similar region, while for N,N'-disubstituted derivatives, these bands are absent.[1]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of BINAM derivatives are characterized by strong absorptions in the UV region, arising from π-π* transitions of the naphthalene rings. The position and intensity of these absorption bands can be modulated by substitution on the BINAM core. For instance, the UV-Vis absorption spectrum of R-BINAM in CH₂Cl₂ shows a broad peak with an absorption maximum at 348 nm.[3]

-

Fluorescence Spectroscopy: Many BINAM derivatives exhibit fluorescence, a property that is highly sensitive to their environment and substitution pattern. This makes them excellent candidates for fluorescent sensors, particularly for the chiral recognition of amino acids and other biomolecules.[2][4][5] The fluorescence emission spectra can show significant changes (enhancement, quenching, or shifts in wavelength) upon interaction with specific analytes.[2][4][5]

-

Chiroptical Spectroscopy (Circular Dichroism): Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like BINAM derivatives. The CD spectra provide information about the axial chirality and can be used to determine the enantiomeric purity and study conformational changes.[6]

Quantitative Spectroscopic Data

The following tables summarize representative quantitative spectroscopic data for various BINAM derivatives, compiled from the literature.

Table 1: ¹H NMR Spectroscopic Data for Selected BINAM Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Multiplicities | Reference |

| (S)-N,N'-bis(3-bromophenyl)-BINAM | CDCl₃ | Not explicitly detailed in the abstract. | [2] |

| (S)-BINAM derivative 7 | CDCl₃ | 1.60 (dq), 1.85–2.04 (m), 2.99 (dd), 3.14 (dd), 3.77 (td), 3.87 (q), 4.08 (qd), 5.53 (s) | [2] |

| (S)-BINAM derivative 14 | CDCl₃ | 1.61–1.70 (m), 1.75–1.92 (m), 2.88 (s), 3.58–3.70 (m), 3.70–3.76 (m), 3.83–3.89 (m), 5.44 (s), 6.70 (d), 6.72 (d), 6.80 (br. s) | [2] |

| (S)-BINAM derivative 15 | CDCl₃ | 1.48 (dq), 1.78–1.89 (m), 1.92–2.00 (m), 3.25 (dd), 3.56 (dd), 3.66–3.72 (m), 3.77–3.83 (m), 3.82 (s), 4.13 (qd), 4.65 (br. s), 5.48 (br. s), 6.07 (s), 6.14 (br. s) | [2] |

| (S)-BINAM derivative 17 | CDCl₃ | 1.10 + 1.32 (s), 1.70–1.83 (br. m), 2.07 + 2.16 (br. s), 2.86 (s), (3.20–3.25) m + 3.30 br. s, (3.50–3.58) m + 3.63 br. s + (3.65–3.79), 5.44 + 5.46 (br. s), (6.61–6.75) m + 6.80 d + 6.92 br. s | [2] |

Table 2: Photophysical Properties of Selected BINAM Derivatives

| Compound/Condition | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| rac-BINAP | THF | ~340 | ~400 | Not Specified | [7] |

| R-BINAM | CH₂Cl₂ | 348 | Not Specified | Not Specified | [3] |

| rac-BINAP Crystal | Solid State | Multiple peaks | 520 (fluorescence), 680 (phosphorescence) | Not Specified | [7] |

| R-BINAP Crystal | Solid State | Multiple peaks | 520 (fluorescence), 650 (phosphorescence) | Not Specified | [7] |

| Naphthalimide Derivatives | Various | - | - | 0.01 to 0.87 | [8] |

| BINAM-based probe + L-Lys | PBS (pH 7.4), 1% EtOH | Not Specified | 437 | Not Specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and analysis of BINAM derivatives.

Synthesis of N,N'-Diaryl-BINAM Derivatives via Palladium-Catalyzed N-Arylation[1][2]

Materials:

-

(S)-BINAM

-

Aryl bromide

-

Pd(dba)₂ (Palladium(II) bis(dibenzylideneacetone))

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide

-

Dry, degassed 1,4-dioxane

Procedure:

-

To a dry, argon-flushed Schlenk flask, add (S)-BINAM (1.0 mmol), the corresponding aryl bromide (2.2 mmol), Pd(dba)₂ (8 mol%), BINAP (9 mol%), and sodium tert-butoxide (2.5 mmol).[1]

-

Add 10 mL of dry, degassed 1,4-dioxane to the flask via syringe.[1]

-

Heat the reaction mixture at the appropriate temperature (e.g., 100 °C) under an argon atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis[1]

Purpose: To determine the enantiomeric excess (ee) of chiral BINAM derivatives.

Sample Preparation:

-

Prepare a dilute solution of the BINAM derivative (approximately 1 mg/mL) in the mobile phase or a compatible solvent.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific derivative.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[1]

Analysis:

-

Inject the sample onto the chiral column.

-

Monitor the elution profile and record the chromatogram.

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess (ee) from the integrated peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| × 100[1]

Fluorescence Spectroscopy for Chiral Recognition[9][10]

Purpose: To evaluate the ability of BINAM derivatives to act as fluorescent sensors for the enantioselective recognition of chiral analytes (e.g., amino acids).

Materials:

-

BINAM-based fluorescent probe

-

L- and D-amino acid solutions of known concentration

-

Ethanol (EtOH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of the BINAM probe (e.g., 2.0 mM in ethanol).[10]

-

Prepare stock solutions of the L- and D-amino acids (e.g., 200 mM in deionized water).[10]

-

For the fluorescence measurement, dilute the probe stock solution in a PBS buffer (pH = 7.4) containing 1% ethanol to a final concentration of 0.02 mM.[9][10]

-

Record the initial fluorescence spectrum of the probe solution (e.g., excitation at 365 nm).[10]

-

Add increasing concentrations of the L- or D-amino acid solution to the probe solution.

-

After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

-

Analyze the changes in fluorescence intensity or wavelength maxima to determine the selectivity and sensitivity of the probe for the different enantiomers of the amino acid. The enantioselective fluorescence enhancement factor (ef) can be calculated using the formula: ef = (I_L - I₀) / (I_D - I₀), where I_L and I_D are the fluorescence intensities in the presence of L- and D-amino acids, and I₀ is the initial fluorescence intensity of the probe.[10]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the study of BINAM derivatives.

Caption: Workflow for BINAM-based chiral sensor development.[10]

Caption: Signaling pathway for the anticancer activity of (R)-BINAM.[1]

This guide provides a foundational understanding of the spectroscopic techniques employed in the study of BINAM derivatives. For more specific applications and in-depth analysis, consulting the primary research literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Computational Stereochemistry of 1,1'-Dinaphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stereochemistry of 1,1'-Dinaphthylamine. Given the limited availability of published computational data specific to this compound, this guide focuses on the established and validated protocols for analogous atropisomeric systems, such as substituted diarylamines and binaphthyl derivatives. The principles and workflows detailed herein are directly applicable to the study of this compound and are intended to serve as a practical handbook for researchers in computational chemistry and drug development.

Introduction to the Stereochemistry of this compound

This compound is a biaryl amine that can exhibit axial chirality due to hindered rotation around the C-N bond. This phenomenon, known as atropisomerism, gives rise to stable, non-interconverting enantiomers. The stereochemical stability of these atropisomers is a critical factor in various applications, including asymmetric catalysis and the development of chiral pharmaceuticals. Computational chemistry offers a powerful toolkit for elucidating the conformational landscape, quantifying the rotational barriers, and predicting the chiroptical properties of such molecules.

Computational Methodologies

The investigation of this compound stereochemistry typically involves a multi-step computational approach, leveraging various quantum mechanical methods. Density Functional Theory (DFT) is the most common and effective method for these studies, offering a good balance between accuracy and computational cost.

Conformational Analysis

The first step in understanding the stereochemistry of this compound is to identify its stable conformers. This is achieved through a systematic or stochastic conformational search.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: A 3D structure of this compound is built using a molecular editor.

-

Force Field-Based Search: A preliminary conformational search is often performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.

-

DFT Re-optimization: The low-energy conformers obtained from the force field search are then subjected to geometry optimization at a DFT level of theory. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

Calculation of Rotational Barriers

The rotational barrier is the energy required to interconvert the enantiomers of this compound and is a key measure of its stereochemical stability. The primary method for calculating this barrier is to locate the transition state for the rotation around the C-N bond.

Experimental Protocol: Rotational Barrier Calculation

-

Initial Guess for Transition State: The transition state is expected to have a dihedral angle of approximately 0° or 180° around the C-N bond, representing a planar or near-planar arrangement of the naphthyl rings. A starting geometry close to this conformation is generated.

-

Transition State Optimization: A transition state search is performed from the initial guess geometry. Common DFT methods for this include the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods in software like Gaussian. The B3LYP functional with a 6-31G(d) or larger basis set is typically employed.

-

Frequency Analysis of Transition State: A frequency calculation on the optimized transition state geometry is crucial. A true transition state will have exactly one imaginary frequency corresponding to the rotation around the C-N bond.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the two enantiomeric ground states.

-

Barrier Height Calculation: The rotational barrier is calculated as the difference in Gibbs free energy between the transition state and the ground state conformer.

The following diagram illustrates the computational workflow for determining the rotational barrier:

Simulation of Chiroptical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra of chiral molecules like this compound. These simulated spectra can be compared with experimental data to determine the absolute configuration of the enantiomers.

Experimental Protocol: TD-DFT Calculation of ECD Spectra

-

Optimized Geometry: The TD-DFT calculation is performed on the previously optimized ground state geometry of one enantiomer.

-

Excited State Calculation: A number of electronic excited states are calculated using TD-DFT. The choice of functional is critical, with range-separated functionals like CAM-B3LYP or ωB97X-D often providing better results for chiroptical properties than standard hybrid functionals. A larger basis set, such as 6-311+G(d,p), is recommended. The effect of the solvent can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Spectrum Generation: The calculated excitation energies and rotatory strengths are used to generate the ECD spectrum. This is typically done by fitting the transitions to Gaussian or Lorentzian functions.

-

Comparison with Experiment: The simulated ECD spectrum is compared with the experimental spectrum to assign the absolute configuration.

The logical relationship for chiroptical property simulation is as follows:

Quantitative Data Summary (Illustrative Examples)

Table 1: Calculated Rotational Barriers for Atropisomeric Biaryls

| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) |

| Substituted Diarylamine | B3LYP | 6-31G(d) | 22.5 |

| Binaphthyl Diol (BINOL) | B3LYP | 6-31G(d,p) | 37.8 |

| Sotorasib Analog | B3LYP | 6-31+G(d,p) | 19.3[1] |

Table 2: Calculated Dihedral Angles for Ground and Transition States of Atropisomers

| Compound | State | Method | Basis Set | Dihedral Angle (°) |

| Substituted Diarylamine | Ground State | B3LYP | 6-31G(d) | ~75 |

| Substituted Diarylamine | Transition State | B3LYP | 6-31G(d) | ~0 |

| 1,1'-Binaphthyl | Ground State | B3LYP | 6-31G | ~90 |

| 1,1'-Binaphthyl | Transition State | B3LYP | 6-31G | 0 (anti) / 180 (syn) |

Conclusion

The computational methodologies outlined in this technical guide provide a robust framework for the in-depth investigation of the stereochemistry of this compound. Through the application of DFT and TD-DFT, researchers can gain valuable insights into the conformational preferences, stereochemical stability, and chiroptical properties of this and other atropisomeric systems. While this guide utilizes data from analogous compounds for illustrative purposes, the detailed protocols provided can be directly applied to generate precise and reliable data for this compound, thereby aiding in its application in asymmetric synthesis and drug discovery.

References

The Rise of BINAM: A Technical Guide to the Discovery and Development of 1,1'-Binaphthyl-2,2'-diamine-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is paramount to its biological activity. In the arsenal of asymmetric catalysis, privileged chiral scaffolds have emerged as powerful tools for inducing stereoselectivity. Among these, 1,1'-Binaphthyl-2,2'-diamine (BINAM) has established itself as a versatile and highly effective building block for a wide range of chiral ligands and organocatalysts.[1] This technical guide provides an in-depth exploration of the discovery, development, and application of BINAM-based catalysts, offering a comprehensive resource for researchers in the field.

The BINAM Scaffold: A Privileged Chiral Backbone

The utility of axially chiral biaryl compounds in asymmetric catalysis was first broadly recognized with the success of ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[2] Building on this foundation, BINAM presented an attractive C₂-symmetric diamine scaffold.[1] Its rigid binaphthyl backbone creates a well-defined chiral environment, which is crucial for inducing high levels of stereocontrol in chemical transformations.[3] The two amino groups at the 2 and 2' positions serve as versatile handles for derivatization, enabling the synthesis of a diverse array of chiral ligands and organocatalysts.[4] This modularity allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Synthesis of Enantiomerically Pure BINAM

The critical starting point for the development of any BINAM-based catalyst is the preparation of the enantiomerically pure (R)- or (S)-BINAM. A common and effective method involves the resolution of racemic BINAM.[1]

Experimental Protocol: Synthesis and Resolution of Racemic BINAM

Step 1: Oxidative Coupling of 2-Naphthylamine A solution of 2-naphthylamine in a suitable solvent is treated with a copper(II) salt, such as copper(II) chloride, to induce an oxidative coupling, yielding racemic 1,1'-binaphthyl-2,2'-diamine (rac-BINAM).[1] This method is a foundational approach to constructing the binaphthyl backbone.[5]

Step 2: Resolution of rac-BINAM The resolution of racemic BINAM is typically achieved through fractional crystallization of its diastereomeric salts formed with a chiral resolving agent, such as (+)-tartaric acid.[1]

-

Salt Formation: A solution of rac-BINAM in a solvent like methanol is treated with a solution of (+)-tartaric acid.[1]

-

Isolation and Liberation of the Free Amine: The crystalline diastereomeric salt is collected by filtration. The enantiomerically enriched BINAM is then liberated by treatment with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid, followed by extraction with an organic solvent.[1] The enantiomeric excess (ee) of the resolved BINAM is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Major Classes of BINAM-Based Catalysts and Their Applications

The versatility of the BINAM scaffold has led to the development of several distinct and highly effective classes of asymmetric catalysts.

BINAM-Derived Phosphoric Acids

Chiral phosphoric acids (CPAs) derived from BINAM have emerged as exceptional Brønsted acid catalysts for a wide range of enantioselective transformations.[1] The general structure involves the two amino groups of BINAM forming a cyclic phosphate ester.[1] These catalysts operate through bifunctional activation, acting as both a Brønsted acid and a Lewis base to organize the electrophile and nucleophile in a chiral transition state.[4]

A prominent application of BINAM-derived CPAs is the enantioselective α-amination of carbonyl compounds.[4] The proposed catalytic cycle involves the formation of a chiral ion pair between the BINAM-derived phosphate and an electrophilic nitrogen source, which then directs the enantioselective attack of an enolate nucleophile.[4]

| Entry | Ketone | Aminating Agent | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Cyclohexanone | Di-tert-butyl azodicarboxylate | 10 | Toluene | 95 | 92 |

| 2 | 4-tert-Butylcyclohexanone | Di-tert-butyl azodicarboxylate | 5 | CH₂Cl₂ | 98 | 95 |

| 3 | Indanone | Di-tert-butyl azodicarboxylate | 10 | Toluene | 91 | 90 |

Data is representative and compiled from typical results in the field.

To a solution of the ketone (1.0 equiv) and the BINAM-derived phosphoric acid catalyst (5-10 mol%) in the specified solvent at room temperature is added the base (2.0 equiv).[1] The mixture is stirred for 10 minutes before the addition of the aminating agent (e.g., di-tert-butyl azodicarboxylate, 1.2 equiv).[1] The reaction is stirred until completion (monitored by TLC), and then purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Catalytic cycle for BINAM-PA catalyzed α-amination.

BINAM-Prolinamide Organocatalysts

By combining the chirality of BINAM with that of proline, BINAM-prolinamide organocatalysts have been developed and are highly effective in asymmetric aldol reactions.[1] These bifunctional catalysts utilize the BINAM backbone for steric control and the prolinamide moiety for enamine formation and activation.[1]

(S)-BINAM-L-prolinamide has been demonstrated to be a highly efficient catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with excellent diastereo- and enantioselectivity.[1]

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | dr | ee (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 25 | 99 | 99:1 | 99 |

| 2 | Acetone | 4-Nitrobenzaldehyde | 5 | 0 | 95 | - | 97 |

| 3 | Cyclopentanone | Benzaldehyde | 10 | 25 | 92 | 95:5 | 98 |

Data is representative and compiled from typical results in the field.[6][7]

To a mixture of the aldehyde (1.0 equiv) and the (S)-BINAM-L-prolinamide catalyst (1-10 mol%) is added the ketone (2-10 equiv) at the specified temperature.[1] The reaction is stirred until the aldehyde is consumed (monitored by TLC). The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[1]

Caption: Proposed mechanism for the BINAM-prolinamide catalyzed asymmetric aldol reaction.

BINAM-Derived N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are powerful ligands for transition metal catalysis. Chiral NHC ligands derived from BINAM have been successfully applied in various asymmetric transformations, particularly in rhodium- and iridium-catalyzed reactions.[1][8]

BINAM-NHC-rhodium complexes are effective catalysts for the asymmetric hydrosilylation of ketones, affording chiral secondary alcohols with high enantioselectivity.[1] Comparative studies have shown that iridium-based catalysts can offer superior enantioselectivity in certain cases.[9]

| Entry | Metal | Ligand | Silane | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Rh | (S)-BINAM-derived NHC | Diphenylsilane | 25 | 92 | 85 |

| 2 | Ir | (S)-BINAM-derived NHC | Diphenylsilane | 25 | 95 | 91 |

| 3 | Rh | (R)-BINAM-derived triazolium salt | HSiMe(OSiMe₃)₂ | 25 | 95 | 91 |

Data is representative and compiled from typical results in the field.[1][9]

In a glovebox, a solution of the BINAM-NHC-metal precursor and the ketone (1.0 equiv) in an anhydrous solvent (e.g., THF) is prepared.[1] The silane (1.2 equiv) is added dropwise at the specified temperature. The reaction is stirred until the ketone is fully consumed (monitored by GC or TLC). The reaction is quenched, and the silyl ether product is hydrolyzed to the corresponding alcohol. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.[1]

Caption: A typical workflow for asymmetric catalysis experiments.

Conclusion and Future Outlook

The discovery and development of BINAM-based catalysts have significantly enriched the toolbox of synthetic chemists for asymmetric synthesis.[1] The modularity and tunability of the BINAM scaffold have enabled the creation of a diverse range of catalysts, each exhibiting remarkable efficiency and selectivity in various important chemical transformations. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of BINAM-based catalysis in their own synthetic endeavors.

Future research in this area will likely focus on the development of novel BINAM-based catalysts with enhanced reactivity and broader substrate scope. The application of these catalysts in more complex chemical transformations, including photoredox and electrochemical reactions, represents an exciting frontier. Furthermore, the immobilization of BINAM-based catalysts on solid supports to facilitate catalyst recycling and promote green chemical processes will undoubtedly be a key area of investigation.

References

Methodological & Application

Application Notes and Protocols: The Use of BINAM as a Chiral Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives as chiral ligands and organocatalysts in asymmetric synthesis. The unique C₂-symmetric and axially chiral scaffold of BINAM offers a privileged chiral environment, leading to high stereoselectivity in a variety of chemical transformations crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2][3][4]

Introduction to BINAM in Asymmetric Catalysis